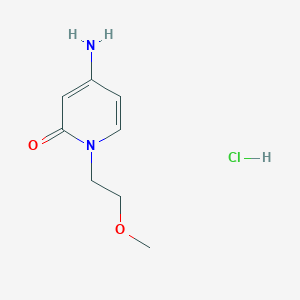
4-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Amino-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one hydrochloride (CAS: 2126163-36-6) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H13ClN2O2
- Molar Mass : 204.66 g/mol
- Purity : 97%
- IUPAC Name : 4-amino-1-(2-methoxyethyl)pyridin-2(1H)-one hydrochloride
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridine and dihydropyridine have shown effectiveness against various bacterial strains. The following table summarizes findings related to antimicrobial activity:
| Compound | Target Pathogen | Activity (MIC) |
|---|---|---|
| 4-Amino-1-(2-methoxyethyl)-1,2-DHPH | Escherichia coli | MIC = 31.25 μg/mL |
| Streptococcus pyogenes | MIC = 31.25 μg/mL | |
| Staphylococcus aureus | Moderate activity |
These findings suggest that the compound may possess antibacterial properties comparable to established antibiotics like ofloxacin and cefepime .
Antioxidant Activity
In vitro studies have demonstrated that similar dihydropyridine derivatives exhibit antioxidant activity by scavenging free radicals. This property is essential for mitigating oxidative stress-related diseases. The mechanism often involves the donation of hydrogen atoms to reactive species, thus stabilizing them .
Neuroprotective Effects
Research into neuroprotective properties has indicated that compounds with the dihydropyridine structure can modulate neurotransmitter levels and protect neuronal cells from apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives. A notable case study involved testing various substitutions on the pyridine ring to enhance biological activity:
- Study Design : Synthesis of derivatives with varying alkyl and aryl groups.
- Results : Certain modifications significantly increased antibacterial activity against Gram-positive bacteria while maintaining low toxicity profiles.
Example Case Study
A study published in a peer-reviewed journal explored the effects of this compound on E. coli and S. aureus. The results indicated a strong correlation between structural modifications and increased antimicrobial potency, suggesting that further optimization could lead to more effective therapeutic agents .
属性
IUPAC Name |
4-amino-1-(2-methoxyethyl)pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-12-5-4-10-3-2-7(9)6-8(10)11;/h2-3,6H,4-5,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXLAPQYVFLUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=CC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














